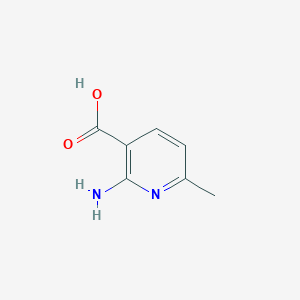

2-氨基-6-甲基烟酸

描述

2-Amino-6-methylnicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. It is an organic compound that contains an amino group and a methyl group attached to the pyridine ring of nicotinic acid. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a practical synthesis of a pharmaceutical intermediate closely related to 2-amino-6-methylnicotinic acid was described using a palladium-catalyzed cyanation/reduction sequence . Another study reported the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to yield 6-aminonicotinic acid, which shares the core pyridine structure with 2-amino-6-methylnicotinic acid . Additionally, a one-pot synthesis method reminiscent of the Guareschi-Thorpe Condensation was used to create a variety of substituted 2-amino isonicotinic acids . These methods could potentially be adapted for the synthesis of 2-amino-6-methylnicotinic acid.

Molecular Structure Analysis

The molecular structure of 2-aminonicotinic acid, a compound similar to 2-amino-6-methylnicotinic acid, has been studied using experimental techniques such as FT-IR and UV-Vis spectroscopy, as well as theoretical calculations . The compound was found to crystallize in a zwitterionic form with intermolecular hydrogen bonds forming zigzag chains . These structural insights could be relevant when considering the molecular structure of 2-amino-6-methylnicotinic acid.

Chemical Reactions Analysis

The chemical reactivity of 2-amino-6-methylnicotinic acid can be inferred from studies on similar compounds. For example, 2-aminonicotinic acid has been used to synthesize metal complexes, which exhibited varied biological activities . The electrochemical behavior of related compounds has also been investigated, demonstrating the potential for electrochemical synthesis and functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-methylnicotinic acid can be deduced from studies on similar compounds. For instance, the metal complexes of 2-aminonicotinic acid were characterized using various spectroscopic techniques, revealing information about their stoichiometry and thermal stability . Theoretical studies provided details on the thermodynamic properties, molecular electrostatic potential, and energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .

科学研究应用

电催化和羧化

- 2-氨基-5-溴吡啶在离子液体中与 CO2 的电催化羧化反应生成 6-氨基烟酸。这种方法避免了使用挥发性和有毒的溶剂和催化剂 (Feng 等人,2010)。

- 使用银阴极在温和条件下进行类似的 6-氨基烟酸电催化合成,证明了将 2-氨基-5-溴吡啶转化为 6-氨基烟酸的效率 (Gennaro 等人,2004)。

合成和光谱分析

- 已经证明了使用 2-羟基-6-甲基烟酸与 Co(II)、Ni(II) 和 Cu(II) 形成配合物的微波辅助合成,突出了其对各种细菌的抗菌研究的潜力 (Verma 和 Bhojak,2018)。

- 已经使用特定的细菌菌株实现了吡啶羧酸(包括 2-羟基-6-甲基烟酸)的新型区域选择性羟基化,展示了其在微生物生产中的效用 (Tinschert 等人,2000)。

配合物形成和分子结构

- 对源自 6-甲基烟酸的新配合物进行的研究揭示了分子相互作用和结构多样性的见解,证明了其在理解分子相互作用中的效用 (Luo 等人,2014)。

- 在一项研究中,异烟酸被用作制备 6-氨基-4-(4-甲氧苯基)-5-氰基-3-甲基-1-苯基-1,4-二氢吡喃并[2,3-c]吡唑的催化剂,表明其在促进复杂有机反应中的作用 (Zolfigol 等人,2013)。

抗增殖和药理学研究

- 已经合成并研究了 6-芳基-2-甲基烟酸酰肼和腙对白血病细胞系的抗增殖活性,突出了其在药理学研究中的潜力 (Abdel-Aziz 等人,2012)。

蛋白质修饰和检测技术

- 已经开发了源自 6-甲基烟酸的氘代甲基和二甲基取代烟酰化试剂用于蛋白质修饰,说明了其在生化研究中的作用 (Tsumoto 等人,2003)。

- 使用 2-氨基烟酸的化学发光衍生化方法对甲基乙二醛进行灵敏检测表明其在分析化学中的应用 (Ohba 等人,2000)。

安全和危害

属性

IUPAC Name |

2-amino-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBYYQRWYONQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370310 | |

| Record name | 2-AMINO-6-METHYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-methylnicotinic acid | |

CAS RN |

846021-26-9 | |

| Record name | 2-AMINO-6-METHYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

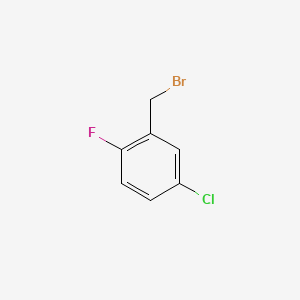

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)